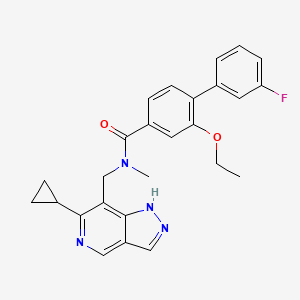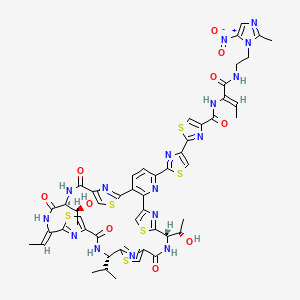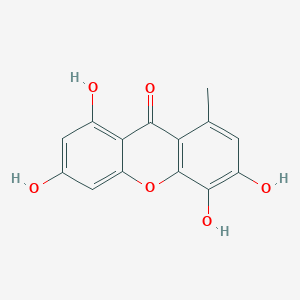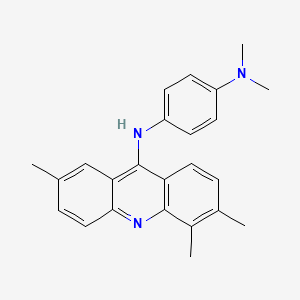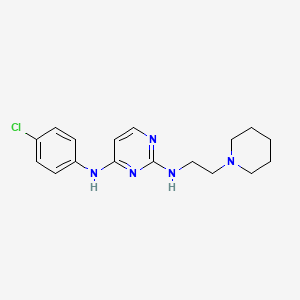
SARS-CoV-2-IN-68
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-68 is a chemical compound that has garnered significant attention due to its potential antiviral properties, particularly against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by inhibiting the virus’s ability to replicate and spread within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-68 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and selectivity.
Scalability: The process is designed to be scalable, allowing for large-scale production without significant loss of efficiency.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-68 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its antiviral properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
科学研究应用
SARS-CoV-2-IN-68 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its antiviral activity and understand its interaction with viral proteins.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound’s antiviral properties make it a candidate for inclusion in disinfectants and antiviral coatings.
作用机制
SARS-CoV-2-IN-68 exerts its antiviral effects by targeting specific molecular pathways within the virus. The primary mechanism involves:
Inhibition of Viral Replication: The compound interferes with the viral replication machinery, preventing the virus from multiplying within the host cells.
Molecular Targets: this compound targets key viral proteins, such as the main protease and RNA-dependent RNA polymerase, which are essential for viral replication.
Pathways Involved: The compound disrupts the viral life cycle by inhibiting the processing of viral polyproteins and blocking the synthesis of viral RNA.
相似化合物的比较
SARS-CoV-2-IN-68 is compared with other similar antiviral compounds to highlight its uniqueness:
Remdesivir: Both compounds inhibit viral replication, but this compound may have a different mechanism of action and potentially fewer side effects.
Favipiravir: While Favipiravir targets the viral RNA polymerase, this compound may offer broader antiviral activity by targeting multiple viral proteins.
Molnupiravir: Similar to Molnupiravir, this compound is designed to inhibit viral replication, but it may have different pharmacokinetic properties and efficacy profiles.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Hydroxychloroquine
- Lopinavir-Ritonavir
属性
分子式 |
C14H12N2OSe |
|---|---|
分子量 |
303.23 g/mol |
IUPAC 名称 |
2-(2-ethylphenyl)-[1,2]selenazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H12N2OSe/c1-2-10-5-3-4-6-12(10)16-14(17)11-7-8-15-9-13(11)18-16/h3-9H,2H2,1H3 |
InChI 键 |
NGSHQDALNNRPFO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C([Se]2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


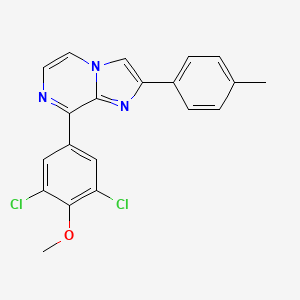
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
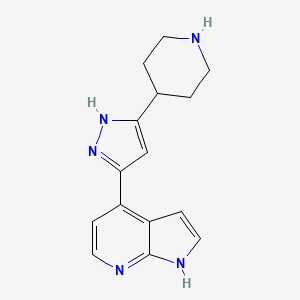
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
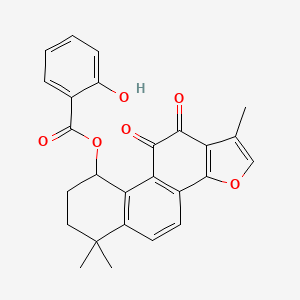
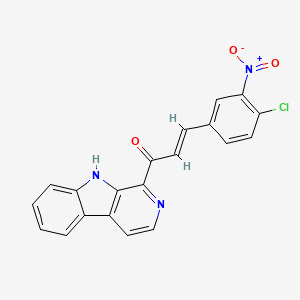
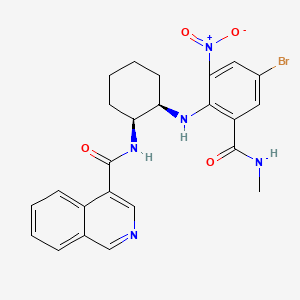
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
